[(3-Chloro-4-fluorophenyl)methyl](3-methylbutyl)amine
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Overview
Description
(3-Chloro-4-fluorophenyl)methylamine is an organic compound that features a combination of chloro and fluoro substituents on a phenyl ring, linked to a methylbutylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-fluorophenyl)methylamine typically involves the reaction of 3-chloro-4-fluorobenzyl chloride with 3-methylbutylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-4-fluorophenyl)methylamine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can yield imines or secondary amines .
Scientific Research Applications
(3-Chloro-4-fluorophenyl)methylamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding, providing insights into biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of (3-Chloro-4-fluorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The compound can inhibit enzyme activity or block receptor sites, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- (3-Chloro-2-methylphenyl)methylamine
- (3-Chloro-4-fluorophenyl)methylamine
- (2-Chloro-4-fluorophenyl)methylamine
Uniqueness
(3-Chloro-4-fluorophenyl)methylamine is unique due to the specific positioning of the chloro and fluoro substituents on the phenyl ring, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable in various applications.
Properties
Molecular Formula |
C12H17ClFN |
---|---|
Molecular Weight |
229.72 g/mol |
IUPAC Name |
N-[(3-chloro-4-fluorophenyl)methyl]-3-methylbutan-1-amine |
InChI |
InChI=1S/C12H17ClFN/c1-9(2)5-6-15-8-10-3-4-12(14)11(13)7-10/h3-4,7,9,15H,5-6,8H2,1-2H3 |
InChI Key |
HPACHPLMTXCYIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNCC1=CC(=C(C=C1)F)Cl |
Origin of Product |
United States |
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